7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Overview
Description
7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a derivative of the benzodiazepine class of compounds. Benzodiazepines are well-known for their sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves the reaction of 2-amino-5-bromobenzophenone with pyridine-2-carboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the benzodiazepine core structure . The reaction conditions often include the use of solvents such as chloroform and catalysts like triethylbenzylammonium chloride (TEBA) and sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and anticonvulsant properties.
Industry: Potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A subtype. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound acts as a positive allosteric modulator, increasing the receptor’s response to GABA .
Comparison with Similar Compounds
Similar Compounds
Bromazepam: 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Uniqueness
7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its thione group may also contribute to unique reactivity and binding characteristics .
Properties
IUPAC Name |
7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIRRIYCAITNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504349 | |
Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39243-00-0 | |
Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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